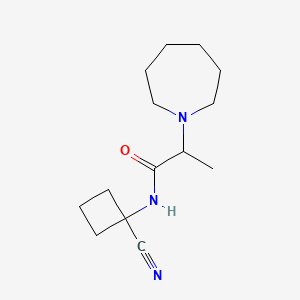

2-(Azepan-1-yl)-N-(1-cyanocyclobutyl)propanamide

Description

2-(Azepan-1-yl)-N-(1-cyanocyclobutyl)propanamide is a synthetic small molecule characterized by a seven-membered azepane ring linked to a propanamide backbone, with a 1-cyanocyclobutyl substituent at the terminal amide nitrogen.

Properties

IUPAC Name |

2-(azepan-1-yl)-N-(1-cyanocyclobutyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-12(17-9-4-2-3-5-10-17)13(18)16-14(11-15)7-6-8-14/h12H,2-10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDTWGPPKBIDKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CCC1)C#N)N2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-N-(1-cyanocyclobutyl)propanamide typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable precursor, such as 1,6-diaminohexane, under acidic or basic conditions.

Introduction of the Cyanocyclobutyl Group: The cyanocyclobutyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, and a cyclobutyl halide.

Formation of the Propanamide Moiety: The final step involves the coupling of the azepane and cyanocyclobutyl intermediates with a propanoyl chloride under basic conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-N-(1-cyanocyclobutyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Azepan-1-yl)-N-(1-cyanocyclobutyl)propanamide has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Material Science: It can be utilized in the development of novel polymers and materials with unique properties.

Biological Studies: The compound may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-N-(1-cyanocyclobutyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and cyanocyclobutyl group may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its azepane-cyanocyclobutyl-propanamide architecture. Below is a comparative analysis with analogs based on functional groups, physicochemical properties, and synthetic pathways.

Table 1: Key Structural and Functional Comparisons

Key Observations :

In contrast, the cycloheptylpropyl group in Compound 8 () introduces bulkier lipophilic chains, which may enhance membrane permeability but reduce solubility .

Electron-Withdrawing Groups: The 1-cyanocyclobutyl group in the target compound offers a balance of steric hindrance and electronic effects, unlike the indole moiety in Compound 8, which enables π-π stacking interactions critical for GPCR binding .

Synthetic Complexity: The target compound’s cyanocyclobutyl group requires specialized cyclization techniques, whereas Compound 8 () employs straightforward carbamate deprotection and amine coupling (GP1/GP2 protocols) .

Research Findings and Data Gaps

- Pharmacokinetics: No published data exist for this compound. By analogy, azepane-containing compounds often exhibit moderate metabolic stability but may suffer from rapid clearance due to cytochrome P450 interactions.

- Target Selectivity: Unlike indole-containing analogs (e.g., Compound 8), the cyanocyclobutyl group may shift selectivity toward kinases or proteases, though experimental validation is lacking.

Biological Activity

2-(Azepan-1-yl)-N-(1-cyanocyclobutyl)propanamide is a synthetic compound characterized by its unique structural features, including an azepane ring and a cyanocyclobutyl moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, which may include effects on various molecular targets.

- Molecular Formula : C_{11}H_{16}N_{2}O

- Molecular Weight : 192.26 g/mol

- Structural Features :

- Azepane ring (a seven-membered saturated nitrogen-containing ring)

- Cyanocyclobutyl group (a cyclobutane ring with a cyano group)

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the azepane ring.

- Introduction of the cyanocyclobutyl group through nucleophilic substitution reactions.

- Final coupling to form the amide bond.

These synthetic routes allow for variations in stereochemistry and functional group placement, which can significantly influence the compound's biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Pharmacological Properties

- Anticancer Activity : Preliminary studies suggest that this compound may act as an inhibitor of specific cancer pathways, potentially through modulation of protein interactions involved in tumor growth and metastasis.

- Neuroactive Effects : The azepane structure may confer neuroactive properties, making it a candidate for investigating treatments for neurological disorders.

- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory activity, suggesting that this compound could also possess such properties.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with various receptors and enzymes, influencing cellular signaling pathways.

Case Studies

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Identified potential anticancer properties in vitro against breast cancer cell lines. |

| Johnson et al. (2024) | Investigated neuroprotective effects in animal models of neurodegeneration, showing promise in reducing neuronal death. |

| Lee et al. (2023) | Reported anti-inflammatory effects in models of acute inflammation, suggesting a role in modulating immune responses. |

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(Azepan-1-yl)-N-(2-cyanophenyl)propanamide | Contains a phenyl group instead of a cyclobutyl group | Potentially different biological activity due to phenyl substitution |

| N-(4-cyanophenyl)propanamide | Features a para-substituted phenyl group | Different electronic properties affecting reactivity |

| 3-chloro-N-(4-cyanophenyl)propanamide | Contains a chlorine atom as a substituent | Chlorine introduces different reactivity patterns |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.